2-Phenylaziridine

Physical Organic Chemistry Amine Basicity DFT Calculation

2-Phenylaziridine (CAS 1499-00-9) is a three-membered N-heterocycle featuring a phenyl substituent at the C2 position. The compound exhibits high ring strain (approx.

Molecular Formula C8H9N
Molecular Weight 119.16 g/mol
CAS No. 1499-00-9
Cat. No. B142167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylaziridine
CAS1499-00-9
Synonyms(±)-2-Phenylaziridine;  Styrenimine; 
Molecular FormulaC8H9N
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESC1C(N1)C2=CC=CC=C2
InChIInChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2
InChIKeyGBIKLFWSUVVUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylaziridine (CAS 1499-00-9): Core Chemical Properties and Reactivity for Procurement Decision Support


2-Phenylaziridine (CAS 1499-00-9) is a three-membered N-heterocycle featuring a phenyl substituent at the C2 position. The compound exhibits high ring strain (approx. 27 kcal/mol) characteristic of aziridines, which drives its pronounced electrophilic reactivity toward nucleophiles and enables ring-opening polymerization [1]. Its unique structural feature—the benzylic C–N bond—dictates regioselectivity in nucleophilic attacks and provides a synthetic handle for stereocontrolled functionalization [2]. The compound serves as a versatile chiral building block, with both enantiomers accessible in high optical purity [3].

Why Unsubstituted Aziridine or 2-Methylaziridine Cannot Substitute 2-Phenylaziridine in Specialized Syntheses


Generic substitution of 2-phenylaziridine with unsubstituted aziridine or alkyl-substituted analogs fails due to fundamental differences in electronic character and regiochemical control. The phenyl group imparts benzylic activation that alters both the basicity and the regioselectivity of ring-opening reactions compared to unsubstituted aziridine [1]. In transition-metal-catalyzed transformations, the phenyl substituent enables productive hyperconjugative activation of the C–N bond that is absent in 2-methylaziridine, rendering the latter completely unreactive under identical conditions [2]. Furthermore, the presence of the phenyl ring provides a chiral handle for asymmetric synthesis; stereospecific lithiation of N-protected 2-phenylaziridine yields enantiomerically pure products (er >98:2), a feat unattainable with simpler achiral aziridines [3].

Quantitative Differentiation of 2-Phenylaziridine: Head-to-Head Reactivity and Selectivity Comparisons


Basicity Difference: Phenylaziridine vs. Unsubstituted Aziridine in Aqueous and Gas Phases

Experimental and theoretical studies demonstrate that the phenyl substituent significantly modulates the basicity of the aziridine nitrogen. In aqueous solution, phenylaziridine is less basic than unsubstituted aziridine by 1.5 pKa units [1]. In contrast, gas-phase calculations show phenylaziridine has a greater proton affinity than aziridine [1]. This reversal highlights the profound solvation effect on the phenyl-substituted analog, a behavior distinct from simple alkyl aziridines. For procurement, this means 2-phenylaziridine exhibits different protonation behavior in biological or catalytic contexts compared to unsubstituted aziridine, affecting its reactivity in protic media.

Physical Organic Chemistry Amine Basicity DFT Calculation

Catalytic Carbonylative Ring Expansion: Phenyl Enables Reaction Where Methyl Fails

A theoretical study of Rh(I)-catalyzed carbonylative ring expansion to β-lactams revealed a stark contrast in reactivity between 2-phenyl and 2-methyl substituted aziridines. N-tert-Butyl-2-phenylaziridine undergoes productive ring expansion to 2-azetidinone, driven by hyperconjugative activation of the C–N bond by the phenyl group [1]. In contrast, N-tert-butyl-2-methylaziridine is completely unreactive under identical computational conditions due to a more stable initial Rh complex and lower stabilization of the transition state for C–N bond insertion [1]. This establishes a clear functional threshold: the phenyl group is not merely a substituent but an essential activating motif for this synthetically valuable transformation.

Organometallic Catalysis β-Lactam Synthesis Computational Chemistry

Stereospecific Lithiation Enables Enantiopure α,α-Disubstituted Aziridines (er >98:2)

The benzylic proton of N-protected 2-phenylaziridine can be stereospecifically deprotonated to yield a configurationally stable organolithium intermediate. Using (R)-N-tert-butylsulfonyl-2-phenylaziridine, sequential lithiation/electrophilic trapping produces α,α-disubstituted aziridines as single enantiomers with an enantiomeric ratio (er) exceeding 98:2 [1]. This high stereofidelity is a direct consequence of the phenyl group stabilizing the adjacent carbanion. In contrast, unsubstituted or simple alkyl aziridines lack this stereochemical handle and cannot undergo analogous stereospecific functionalization.

Asymmetric Synthesis Organolithium Chemistry Chiral Building Blocks

Ring-Opening Polymerization Kinetics: Mn Control and Catalyst-Dependent Rates

The ring-opening polymerization (ROP) of 2-phenylaziridine proceeds with several catalyst systems to yield polyamines with number-average molecular weight (Mn) in the 2,000–3,000 range [1]. A kinetic study comparing perchloric acid and methyl triflate catalysts provides quantitative rate parameters for process control [1]. While direct comparative rate data for unsubstituted aziridine under identical conditions are not available in this study, the polymerization behavior of 2-phenylaziridine differs fundamentally due to the steric and electronic influence of the phenyl group on monomer reactivity and polymer properties. The resulting polyamine exhibits different solubility and thermal characteristics compared to poly(ethylenimine) derived from unsubstituted aziridine.

Polymer Chemistry Cationic Polymerization Polyamine Synthesis

Regioselective Ring-Opening with Organoalanes: High Benzylic Selectivity

The ring-opening of N-protected 2-phenylaziridines with organoalanes proceeds with high regioselectivity for attack at the benzylic position [1]. This method enables the introduction of alkyl, alkenyl, and alkynyl groups specifically at the benzylic carbon, yielding β-phenyl-β-substituted amines in high yields [1]. In contrast, unsubstituted aziridines lack this regiochemical bias and often yield mixtures of regioisomers upon nucleophilic attack. The phenyl group thus serves as a regiochemical directing element, providing predictable and synthetically useful C–N bond cleavage.

Synthetic Methodology C–N Bond Cleavage Amine Synthesis

Procurement-Guiding Application Scenarios for 2-Phenylaziridine Based on Evidence


Synthesis of Enantiopure 1,2-Diamines and 1,4-Diamines via Stereospecific Lithiation

2-Phenylaziridine, particularly in its enantiopure N-protected form (e.g., N-Bus-2-phenylaziridine), enables the synthesis of chiral diamines with >98:2 enantiomeric ratio via stereospecific lithiation and subsequent ring-opening [1]. This application is critical for medicinal chemistry programs requiring stereochemically defined 1,2-diamine pharmacophores or chiral ligands. Procurement of (R)- or (S)-2-phenylaziridine is essential for accessing this stereocontrolled route; achiral aziridines cannot deliver the same enantiopure products.

Preparation of β-Phenyl-β-Substituted Amines via Regioselective Organoalane Ring-Opening

N-Protected 2-phenylaziridines react with organoalanes (alkyl, alkenyl, alkynyl) to yield β-phenyl-β-substituted amines with high regioselectivity at the benzylic position [2]. These amines serve as precursors for intramolecular hydroamination to generate nitrogen heterocycles. This methodology is directly applicable in the synthesis of bioactive amines and alkaloid scaffolds. The use of 2-phenylaziridine is mandatory for achieving this regiochemical outcome; unsubstituted aziridine would produce regioisomeric mixtures requiring separation.

Rh-Catalyzed Carbonylative Synthesis of β-Lactams from 2-Phenylaziridine

2-Phenylaziridine undergoes Rh(I)-catalyzed carbonylative ring expansion to afford 2-azetidinones (β-lactams), a transformation that fails completely with 2-methylaziridine due to insufficient C–N bond activation [3]. This application is directly relevant to the synthesis of β-lactam antibiotics and β-lactamase inhibitors. Procurement of 2-phenylaziridine is necessary for this synthetic route; substitution with 2-methylaziridine or other alkyl analogs yields no product.

Cationic Ring-Opening Polymerization to Aromatic Polyamines with Controlled Mn

2-Phenylaziridine undergoes cationic ring-opening polymerization with catalysts such as perchloric acid or methyl triflate to yield polyamines with Mn = 2,000–3,000 [4]. The resulting polymers incorporate pendant phenyl groups, imparting distinct solubility and thermal properties compared to poly(ethylenimine). This application is valuable for developing specialty coatings, adhesives, or polymeric supports requiring aromatic functionality. Researchers should procure 2-phenylaziridine rather than unsubstituted aziridine to access this specific polymer architecture.

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